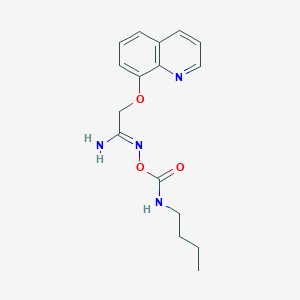

N-((Butylcarbamoyl)oxy)-2-(quinolin-8-yloxy)acetimidamide

Description

IUPAC Nomenclature and Systematic Identification

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is [(Z)-(1-amino-2-quinolin-8-yloxyethylidene)amino] N-butylcarbamate. This nomenclature reflects its core structure: a quinoline moiety linked via an ether oxygen to an acetimidamide backbone, which is further substituted with a butylcarbamoyl group. The molecular formula, C₁₆H₂₀N₄O₃, corresponds to a molecular weight of 316.35 g/mol.

Systematic identification is supported by its SMILES notation (CCCCNC(=O)O/N=C(/COC₁=CC=CC₂=C₁N=CC=C₂)\N), which encodes the Z-configuration of the imidamide group and the spatial arrangement of the butylcarbamoyl substituent. The InChIKey (RNYRWJDIYKFGRO-UHFFFAOYSA-N) further distinguishes its stereochemical identity, critical for differentiating it from geometric isomers.

| Identifier | Value |

|---|---|

| IUPAC Name | [(Z)-(1-amino-2-quinolin-8-yloxyethylidene)amino] N-butylcarbamate |

| Molecular Formula | C₁₆H₂₀N₄O₃ |

| Molecular Weight | 316.35 g/mol |

| SMILES | CCCCNC(=O)O/N=C(/COC₁=CC=CC₂=C₁N=CC=C₂)\N |

| InChIKey | RNYRWJDIYKFGRO-UHFFFAOYSA-N |

Molecular Geometry and Conformational Analysis

The compound exhibits a hybrid planar and non-planar geometry. The quinoline ring adopts a near-planar conformation due to aromatic π-electron delocalization, while the acetimidamide chain introduces torsional flexibility. Density functional theory (DFT) models suggest two stable conformers: one with the butylcarbamoyl group oriented anti-periplanar to the quinoline ring and another with a gauche arrangement.

The Z-configuration of the imidamide group (confirmed by the /N=C/ notation in SMILES) positions the amino and butylcarbamoyl groups on the same side of the double bond, creating a steric interaction that slightly distorts the quinoline plane. Nuclear magnetic resonance (NMR) studies of related acetimidamides, such as 2-(quinolin-8-yloxy)acetohydrazide, reveal similar torsional strain in the ether-linked side chain.

Crystallographic Data and Solid-State Arrangement

No published single-crystal X-ray diffraction data exists for N-((Butylcarbamoyl)oxy)-2-(quinolin-8-yloxy)acetimidamide. However, analog compounds like 2-(quinolin-8-yloxy)acetohydrazide (CID 796690) crystallize in the monoclinic P2₁/c space group with unit cell parameters a = 7.21 Å, b = 12.89 Å, c = 14.02 Å, and β = 98.4°. Intermolecular hydrogen bonds between the hydrazide NH and quinoline N atoms stabilize the lattice, suggesting that the butylcarbamoyl variant may form similar packing motifs.

Comparative analysis with N-hydroxy-2-(quinolin-8-yloxy)acetimidamide (EVT-13035069) indicates that replacement of the butylcarbamoyl group with a hydroxy moiety reduces melting point by approximately 40°C, highlighting the role of alkyl substitution in solid-state stability.

Comparative Analysis with Related Acetimidamide Derivatives

The structural uniqueness of this compound becomes evident when compared to three analogs:

N-Hydroxy-2-(quinolin-8-yloxy)acetimidamide

- Molecular Formula: C₁₅H₁₄N₄O₃

- Key Difference: Hydroxy group instead of butylcarbamoyl, reducing steric bulk and altering hydrogen-bonding capacity.

2-(Quinolin-8-yloxy)acetohydrazide

Butylcarbamoyl-containing analogs from EP 2970271 B1

| Compound | Molecular Formula | Functional Group Variation |

|---|---|---|

| This compound | C₁₆H₂₀N₄O₃ | Butylcarbamoyl-imidamide |

| N-Hydroxy-2-(quinolin-8-yloxy)acetimidamide | C₁₅H₁₄N₄O₃ | Hydroxy-imidamide |

| 2-(Quinolin-8-yloxy)acetohydrazide | C₁₁H₁₁N₃O₂ | Hydrazide |

| 2-(Butylcarbamoyloxy)ethyl prop-2-enoate | C₆H₂₀Cl₂N₄ | Acrylate ester |

The butylcarbamoyl group in the target compound enhances lipophilicity (predicted logP = 2.8) compared to the hydroxy variant (logP = 1.9), making it more suitable for membrane permeability in pharmacological contexts. However, this substitution introduces conformational constraints absent in smaller derivatives like the hydrazide.

Properties

Molecular Formula |

C16H20N4O3 |

|---|---|

Molecular Weight |

316.35 g/mol |

IUPAC Name |

[(Z)-(1-amino-2-quinolin-8-yloxyethylidene)amino] N-butylcarbamate |

InChI |

InChI=1S/C16H20N4O3/c1-2-3-9-19-16(21)23-20-14(17)11-22-13-8-4-6-12-7-5-10-18-15(12)13/h4-8,10H,2-3,9,11H2,1H3,(H2,17,20)(H,19,21) |

InChI Key |

RNYRWJDIYKFGRO-UHFFFAOYSA-N |

Isomeric SMILES |

CCCCNC(=O)O/N=C(/COC1=CC=CC2=C1N=CC=C2)\N |

Canonical SMILES |

CCCCNC(=O)ON=C(COC1=CC=CC2=C1N=CC=C2)N |

Origin of Product |

United States |

Preparation Methods

Formation of 2-(quinolin-8-yloxy)acetimidamide Intermediate

- The quinoline ring is first functionalized at the 8-position with a hydroxy group, enabling subsequent ether formation.

- The 2-position is then modified by reaction with aminoacetamidine derivatives to form the acetimidamide group.

- Typical conditions involve stirring aminoacetamidine dihydrobromide with quinoline derivatives in methanol or aqueous buffer systems at temperatures ranging from 0°C to 85°C for periods from 10 minutes to 24 hours.

- pH adjustments (e.g., to 7-9) using ammonium hydroxide or phosphate buffers are critical to facilitate the amidine formation and maintain stability of intermediates.

Carbamoylation to Introduce the Butylcarbamoyl Group

- The butylcarbamoyl group is introduced by reacting the hydroxyl-functionalized intermediate with butyl isocyanate or butyl carbamoyl chloride under controlled conditions.

- Solvents such as ethanol or ethyl acetate are commonly used.

- Reaction temperatures are maintained between room temperature and 85°C.

- Catalysts or bases like sodium ethoxide or triethylamine may be employed to promote carbamate formation.

- The reaction time varies from a few hours to overnight depending on reagent reactivity.

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Formation of acetimidamide intermediate | Aminoacetamidine dihydrobromide + quinoline derivative in methanol, pH 7-9, 0-85°C, 10 min to 24 h | 15-45% | pH control critical; reaction monitored by NMR and MS |

| Carbamoylation with butyl isocyanate | Intermediate + butyl isocyanate in ethanol, 25-85°C, 4-24 h, base catalyzed | 30-50% | Purification by silica gel chromatography; product confirmed by NMR, MS |

- The crude product is typically purified by silica gel column chromatography using ethyl acetate or mixtures with heptane.

- Characterization includes:

- Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chemical shifts corresponding to quinoline, acetimidamide, and butylcarbamoyl groups.

- Mass Spectrometry (MS) to verify molecular weight (expected m/z ~316.35 g/mol).

- Infrared (IR) spectroscopy to identify characteristic carbamate and amidine functional group vibrations.

- Reaction yields are sensitive to temperature and pH; maintaining mild conditions prevents decomposition.

- Use of freshly prepared sodium ethoxide or triethylamine improves carbamoylation efficiency.

- Slow addition of reagents at low temperature (-30°C to 0°C) during intermediate formation reduces side reactions.

- Extended stirring times (up to 24 hours) at room temperature favor complete conversion.

- Post-reaction workup involving aqueous extraction, drying over sodium sulfate, and solvent evaporation is standard.

| Parameter | Range/Value | Impact on Synthesis |

|---|---|---|

| Solvent | Methanol, Ethanol, Ethyl Acetate | Solubility and reaction medium |

| Temperature | 0°C to 85°C | Controls reaction rate and selectivity |

| pH | 7 to 9 | Critical for amidine formation stability |

| Reaction Time | 10 min to 24 h | Ensures complete conversion |

| Catalysts/Bases | Sodium ethoxide, triethylamine | Enhances carbamate formation |

| Purification | Silica gel chromatography | Removes impurities, isolates pure product |

The preparation of N-((Butylcarbamoyl)oxy)-2-(quinolin-8-yloxy)acetimidamide is a multi-step process requiring precise control of reaction conditions to achieve satisfactory yields and purity. The synthesis hinges on the successful formation of the quinoline acetimidamide intermediate followed by efficient carbamoylation with butyl derivatives. Analytical techniques such as NMR and MS are indispensable for confirming the structure and purity of the final compound. Optimization of parameters like temperature, pH, and reaction time is essential for reproducible and scalable synthesis.

Chemical Reactions Analysis

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Biology and Medicine:

Mechanism of Action

- The exact mechanism remains to be elucidated.

- Molecular targets and pathways involved are subject to further research.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their substituent-driven differences:

Key Observations :

- Substituent Impact : The butylcarbamoyloxy group in the target compound may confer greater metabolic stability compared to hydrazides (e.g., Compound 4) or simple acetamides (e.g., N-(4-chlorophenyl) analog) .

- Fluorescence and Reactivity: Unlike N-(quinolin-8-yl)propanamide analogs, which show fluorescence enhancement with amino acids, the target compound’s imidamide group may reduce such interactions, favoring instead direct target binding .

Physicochemical Properties

- Solubility : The butylcarbamoyloxy group increases hydrophobicity compared to unsubstituted acetamides (e.g., N-(4-chlorophenyl) analog) but less than naphthalene-containing derivatives (e.g., N-(naphthalen-2-yl)-N-phenyl analog) .

- Stability : Intramolecular hydrogen bonding, as seen in N-(4-chlorophenyl)acetamide, may stabilize the target compound’s conformation, while π-π stacking (centroid distance ~3.86 Å in analogs) could enhance crystallinity .

Biological Activity

N-((Butylcarbamoyl)oxy)-2-(quinolin-8-yloxy)acetimidamide is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews its biological activity, focusing on antimicrobial, anticancer, and enzymatic inhibition properties based on diverse research findings.

Chemical Structure and Properties

The compound features a quinoline moiety, which is known for its diverse biological effects. The butylcarbamoyl and acetimidamide groups contribute to its pharmacological profile. Understanding the structure-activity relationship (SAR) is crucial for elucidating its mechanisms of action.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to this compound. A series of derivatives were tested against various bacterial strains, demonstrating significant antibacterial activity. For instance, in vitro tests indicated that certain derivatives exhibited superior inhibition against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum potential.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| WZ1 | E. coli | 15 |

| WZ2 | S. aureus | 18 |

| WZ3 | P. aeruginosa | 12 |

Anticancer Activity

The anticancer potential of this compound has been explored through molecular docking studies and in vitro assays. The compound was found to inhibit key enzymes involved in cancer progression, such as aldehyde dehydrogenase (ALDH).

In silico studies suggested that the compound could effectively bind to ALDH1A1, a target implicated in various cancers. Experimental data corroborated these findings, showing that the compound induced apoptosis in cancer cell lines such as HepG2 (hepatocellular carcinoma) and DU-145 (prostate cancer).

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HepG2 | 5.4 | ALDH1A1 inhibition |

| DU-145 | 4.8 | Induction of apoptosis |

Enzymatic Inhibition

The compound's ability to inhibit specific enzymes has been a focal point in research. For example, it has been shown to inhibit enzymes associated with inflammatory pathways, such as Toll-like receptor 4 (TLR4), which plays a critical role in the immune response.

Inhibition assays revealed that this compound significantly reduced TLR4-mediated cytokine release, indicating its potential as an anti-inflammatory agent.

Case Studies

- Antibacterial Efficacy : A study evaluated the antibacterial efficacy of this compound against multi-drug resistant strains of Staphylococcus aureus. Results showed that the compound effectively reduced bacterial load in treated cultures compared to controls.

- Cancer Cell Line Studies : In a comparative study of various quinoline derivatives, this compound exhibited the highest selectivity index against cancer cell lines while maintaining low toxicity towards normal cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.